molecular formula C14H21ClN2O2 B1402617 1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1361112-75-5

1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1402617
CAS No.: 1361112-75-5
M. Wt: 284.78 g/mol
InChI Key: YYHCSEIGJWJBTJ-UHFFFAOYSA-N
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Description

1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H21ClN2O2 and its molecular weight is 284.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : Pyrazole derivatives, closely related to the compound , have been synthesized and analyzed using various spectroscopic techniques and theoretical calculations (Shen, Huang, Diao & Lei, 2012).
  • Catalytic Esterification : Pyrrolidine derivatives are used as catalysts in esterification reactions, demonstrating their potential in organic synthesis (Sano et al., 2006).

Chemical Synthesis and Derivatives

  • Derivative Synthesis : The synthesis of various pyrrolidine derivatives highlights the compound's versatility in creating different chemical structures (Bencková & Krutošíková, 1997).
  • Hydrogenation Synthesis : Pyrrolidine and piperidine derivatives have been synthesized through hydrogenation, indicating a method for producing similar compounds (Tsui & Wood, 1979).

Applications in Chemistry and Biology

  • Antimicrobial Activity : Pyrrolidine derivatives have been found to possess antimicrobial properties, which could imply similar potential for the compound (Nural et al., 2018).
  • Chemical Identification and Derivatization : Derivatives of pyrrolidine have been identified and characterized using various spectroscopic methods, demonstrating the compound's relevance in forensic science and analytical chemistry (Nycz et al., 2016).

Additional Insights

  • Polar Cycloaddition Studies : Pyrrolidines' involvement in polar cycloaddition reactions suggests potential applications in synthetic chemistry (Żmigrodzka et al., 2022).
  • Corrosion Inhibition : Certain pyrrolidine derivatives have been studied as corrosion inhibitors, indicating possible industrial applications of similar compounds (Jeeva et al., 2015).

Properties

IUPAC Name

1-methyl-2-(3-pyridin-4-ylpropyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c1-16-11-3-8-14(16,13(17)18)7-2-4-12-5-9-15-10-6-12;/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHCSEIGJWJBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1(CCCC2=CC=NC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
1-Methyl-2-(3-pyridin-4-yl-propyl)-pyrrolidine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.